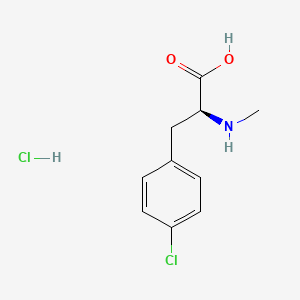
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane is a silicon-based organic compound with the molecular formula C26H26Si2. It is characterized by the presence of two silicon atoms, each bonded to two phenyl groups and one methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane can be synthesized through the reaction of chlorodiphenylmethylsilane with a suitable reducing agent. The reaction typically involves the use of a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomolecular labeling and imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: Similar structure but with phenyl groups instead of phenoxy groups.
Tetramethyldisilane: Contains four methyl groups instead of phenoxy groups.
Diphenyldimethyldisilane: Contains two phenyl and two methyl groups
Uniqueness
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane is unique due to the presence of phenoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
CAS No. |
137963-72-5 |
|---|---|
Molecular Formula |
C26H26O4Si2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
methyl-[methyl(diphenoxy)silyl]-diphenoxysilane |
InChI |
InChI=1S/C26H26O4Si2/c1-31(27-23-15-7-3-8-16-23,28-24-17-9-4-10-18-24)32(2,29-25-19-11-5-12-20-25)30-26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
PFAPVFASCCOTID-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)[Si](C)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


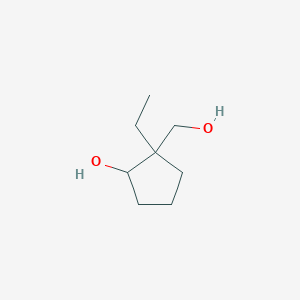

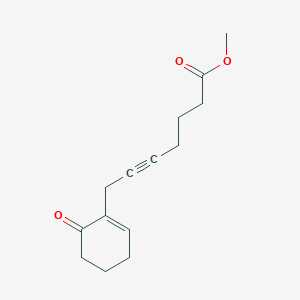
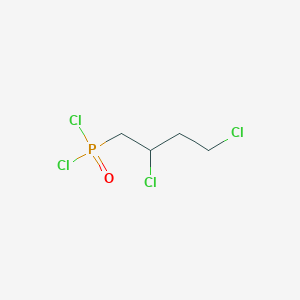
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
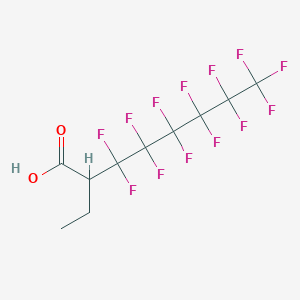
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
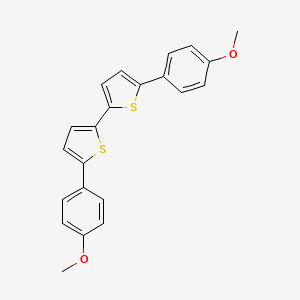
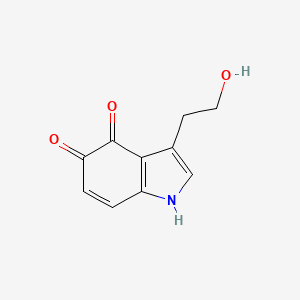
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
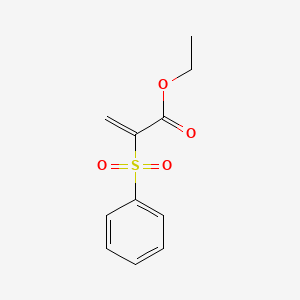
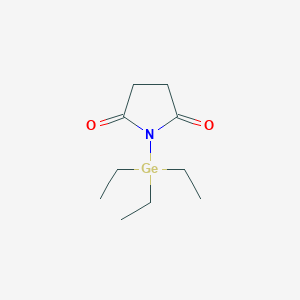
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
